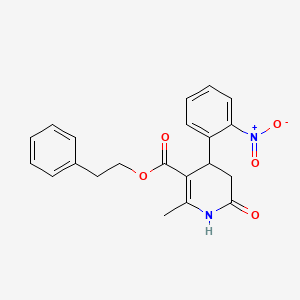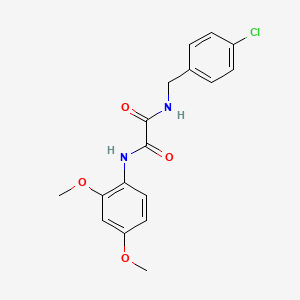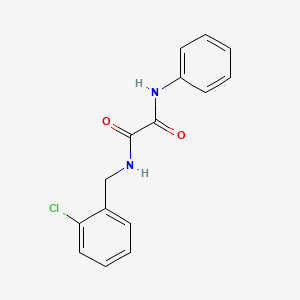![molecular formula C15H22F3N3 B4898892 4-methyl-N-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperazinamine](/img/structure/B4898892.png)
4-methyl-N-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperazinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-N-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperazinamine, also known as TFB-TAP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Applications De Recherche Scientifique
4-methyl-N-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperazinamine has been studied extensively for its potential therapeutic applications, particularly in the treatment of anxiety and depression. Studies have shown that this compound acts as a selective serotonin reuptake inhibitor (SSRI), which means it increases the levels of serotonin in the brain. This neurotransmitter is known to regulate mood, and low levels of serotonin have been linked to depression and anxiety disorders.
Mécanisme D'action
4-methyl-N-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperazinamine selectively inhibits the reuptake of serotonin by binding to the serotonin transporter (SERT). This results in increased levels of serotonin in the synaptic cleft, leading to enhanced neurotransmission and improved mood. This compound has also been shown to have moderate affinity for the norepinephrine transporter (NET) and the dopamine transporter (DAT), although its effects on these neurotransmitters are less pronounced.
Biochemical and Physiological Effects:
Studies have shown that this compound produces a dose-dependent increase in extracellular serotonin levels in the brain. This leads to enhanced serotonergic neurotransmission and improved mood. This compound has also been shown to reduce the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response. This may contribute to its anxiolytic effects.
Avantages Et Limitations Des Expériences En Laboratoire
4-methyl-N-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperazinamine has several advantages for use in lab experiments. It is a highly selective SSRI, which means it has minimal effects on other neurotransmitters. It also has a relatively long half-life, which allows for sustained effects in animal models. However, this compound has limited solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for research on 4-methyl-N-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperazinamine. One area of interest is the development of more efficient synthesis methods to increase yield and purity. Another area is the investigation of this compound's effects on other neurotransmitter systems, such as the gamma-aminobutyric acid (GABA) system. Additionally, studies could explore the potential therapeutic applications of this compound in other disorders, such as post-traumatic stress disorder (PTSD) and obsessive-compulsive disorder (OCD).
Méthodes De Synthèse
The synthesis of 4-methyl-N-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperazinamine involves several steps, including the reaction of 3-(trifluoromethyl)benzylamine with 1-bromo-2-chloroethane, followed by the reaction of the resulting compound with 4-methylpiperazine. The final product is obtained after purification using column chromatography. This method has been optimized to provide a high yield of this compound with high purity.
Propriétés
IUPAC Name |
4-methyl-N-[1-[3-(trifluoromethyl)phenyl]propan-2-yl]piperazin-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22F3N3/c1-12(19-21-8-6-20(2)7-9-21)10-13-4-3-5-14(11-13)15(16,17)18/h3-5,11-12,19H,6-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPIUQZCZOOOTQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CC=C1)C(F)(F)F)NN2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3,4,5-triethoxybenzamide](/img/structure/B4898809.png)

![1-methyl-4-[4-(1-naphthyloxy)butyl]piperazine oxalate](/img/structure/B4898817.png)

![N-[2-(1-azepanyl)-2-oxoethyl]-4-chloro-N-(2-methylphenyl)benzenesulfonamide](/img/structure/B4898837.png)
![N-(1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl)-2-methylpropanamide](/img/structure/B4898839.png)
![[(1-{[1-(3,5-dimethyl-2-furoyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methyl]methylamine trifluoroacetate](/img/structure/B4898850.png)
![N~2~-(2-chlorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-isopropylglycinamide](/img/structure/B4898858.png)
![3-allyl-5-{3-[3-(2-chlorophenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4898860.png)
![5-{3-chloro-5-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4898864.png)
![1-[4-(4-fluorophenoxy)butyl]piperidine](/img/structure/B4898885.png)
![N-[2-({[3-(3-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}amino)ethyl]acetamide](/img/structure/B4898897.png)

